molecular formula C5H9NO3 B14582870 3-Buten-2-ol, 2-methyl-1-nitro- CAS No. 61447-09-4

3-Buten-2-ol, 2-methyl-1-nitro-

Cat. No.: B14582870
CAS No.: 61447-09-4
M. Wt: 131.13 g/mol
InChI Key: ORLPTSFMGGKGEA-UHFFFAOYSA-N
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Description

3-Buten-2-ol, 2-methyl-1-nitro- is an organic compound with the molecular formula C5H9NO2 It is a nitro alcohol, characterized by the presence of both nitro and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Buten-2-ol, 2-methyl-1-nitro- typically involves the nitration of 2-methyl-3-buten-2-ol. This can be achieved through the reaction of 2-methyl-3-buten-2-ol with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired nitro alcohol.

Industrial Production Methods

On an industrial scale, the production of 3-Buten-2-ol, 2-methyl-1-nitro- can be optimized by using continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. This ensures higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Buten-2-ol, 2-methyl-1-nitro- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be employed in substitution reactions.

Major Products Formed

    Oxidation: The major products are carbonyl compounds such as aldehydes or ketones.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products depend on the nucleophile used but can include various substituted derivatives.

Scientific Research Applications

3-Buten-2-ol, 2-methyl-1-nitro- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving nitro compounds and their biological activities.

    Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Buten-2-ol, 2-methyl-1-nitro- involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds and participate in nucleophilic reactions. These interactions can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-buten-2-ol: A similar compound without the nitro group, used in fragrance and flavor industries.

    3-Methyl-2-buten-1-ol: Another similar compound used as a reagent in organic synthesis.

Properties

CAS No.

61447-09-4

Molecular Formula

C5H9NO3

Molecular Weight

131.13 g/mol

IUPAC Name

2-methyl-1-nitrobut-3-en-2-ol

InChI

InChI=1S/C5H9NO3/c1-3-5(2,7)4-6(8)9/h3,7H,1,4H2,2H3

InChI Key

ORLPTSFMGGKGEA-UHFFFAOYSA-N

Canonical SMILES

CC(C[N+](=O)[O-])(C=C)O

Origin of Product

United States

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